molecular formula C13H14BrNO6 B3049244 Diethyl (4-bromo-2-nitrophenyl)propanedioate CAS No. 199328-34-2

Diethyl (4-bromo-2-nitrophenyl)propanedioate

Cat. No.: B3049244
CAS No.: 199328-34-2
M. Wt: 360.16 g/mol
InChI Key: YXDNLQOEZJOXHS-UHFFFAOYSA-N
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Description

Diethyl (4-bromo-2-nitrophenyl)propanedioate is a useful research compound. Its molecular formula is C13H14BrNO6 and its molecular weight is 360.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

199328-34-2

Molecular Formula

C13H14BrNO6

Molecular Weight

360.16 g/mol

IUPAC Name

diethyl 2-(4-bromo-2-nitrophenyl)propanedioate

InChI

InChI=1S/C13H14BrNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3

InChI Key

YXDNLQOEZJOXHS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Dibromonitrobenzene (41.5 g, 148 mmol) was dissolved in anhydrous DMF (500 ml) and sodium hydride (17.7 g of a 60% suspension in mineral oil, 443 mmol) was added under argon. Diethyl malonate (49.6 g, 295 mmol) was added dropwise over 10 minutes giving a strong exotherm (mixture rose to 60° C.). The reaction mixture was maintained at 60° C. for 6 hours then left to cool to ambient temperature and stirred for 18 hours. The resulting dark red solution was poured slowly into 2M hydrochloric acid (1500 ml) and extracted with ether (500 ml×4). The organic phases were combined, washed with brine, dried (MgSO4) and the solvent removed by evaporation. The crude oil was purified by flash chromatography eluting with isohexanes/ethyl acetate (100/0, then 95/5 and finally 80/20) to give diethyl(4-bromo-2-nitrophenyl)malonate (51 g, 96%).
Quantity
41.5 g
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reactant
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Quantity
500 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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suspension
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0 (± 1) mol
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reactant
Reaction Step Two
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49.6 g
Type
reactant
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Quantity
1500 mL
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reactant
Reaction Step Four

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